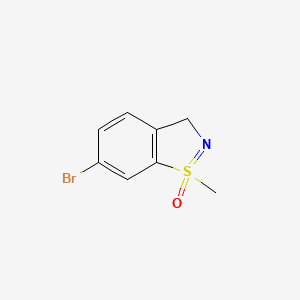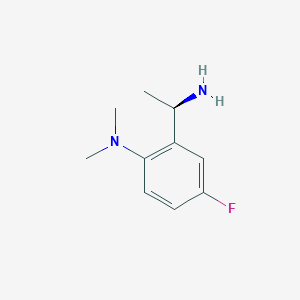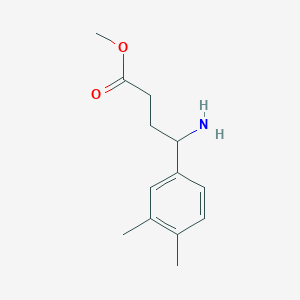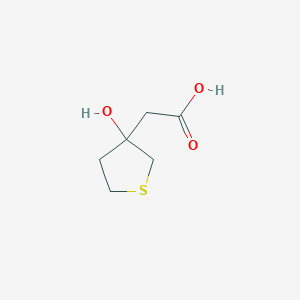
6-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is a heterocyclic compound that features a benzothiazole core with a bromine atom at the 6th position and a methyl group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Bromination of 1-methyl-3H-1lambda6,2-benzothiazol-1-one
Starting Material: 1-methyl-3H-1lambda6,2-benzothiazol-1-one.
Reagent: Bromine (Br2) or N-bromosuccinimide (NBS).
Solvent: Acetic acid or chloroform.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 6th position.
-
Industrial Production Methods
Large-Scale Synthesis: The industrial production of 6-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one often involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom at the 6th position can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reagents: Sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR).
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Oxidation and Reduction
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reagents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Conditions: Mild to moderate temperatures, often in the presence of a catalyst.
-
Coupling Reactions
Suzuki Coupling: The bromine atom can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Reagents: Boronic acid, palladium catalyst, base (e.g., potassium carbonate).
Conditions: Typically carried out in an inert atmosphere (argon or nitrogen) at elevated temperatures.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: Utilized in the design of fluorescent probes for imaging and diagnostic applications due to its ability to form stable conjugates with biomolecules.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
Materials Science: Employed in the synthesis of novel materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 6-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the benzothiazole core can engage in π-π stacking interactions, further stabilizing the compound-target complex.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-3H-1lambda6,2-benzothiazol-1-one: Lacks the bromine atom, resulting in different reactivity and applications.
6-chloro-1-methyl-3H-1lambda6,2-benzothiazol-1-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
6-fluoro-1-methyl-3H-1lambda6,2-benzothiazol-1-one: Contains a fluorine atom, which can significantly alter its electronic properties and interactions with biological targets.
Uniqueness
6-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound in the synthesis of complex molecules and in the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C8H8BrNOS |
|---|---|
Peso molecular |
246.13 g/mol |
Nombre IUPAC |
6-bromo-1-methyl-3H-1,2-benzothiazole 1-oxide |
InChI |
InChI=1S/C8H8BrNOS/c1-12(11)8-4-7(9)3-2-6(8)5-10-12/h2-4H,5H2,1H3 |
Clave InChI |
WQCUOKKLDQUFKD-UHFFFAOYSA-N |
SMILES canónico |
CS1(=NCC2=C1C=C(C=C2)Br)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)












